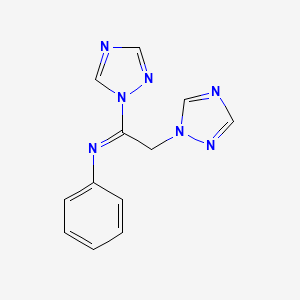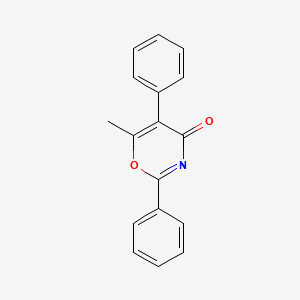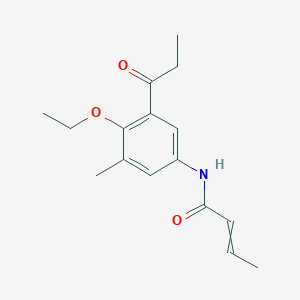
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a propanoyl group attached to a phenyl ring, along with a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the intermediate 4-ethoxy-3-methyl-5-propanoylphenyl compound through a series of reactions such as Friedel-Crafts acylation and subsequent functional group modifications. The final step involves the coupling of this intermediate with but-2-enamide under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in various therapeutic contexts.
Industry: The compound could be utilized in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide include other phenyl derivatives with varying substituents, such as:
- N-(4-Methoxy-3-methyl-5-propanoylphenyl)but-2-enamide
- N-(4-Ethoxy-3-methyl-5-acetylphenyl)but-2-enamide
- N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-ynamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Properties
CAS No. |
90257-62-8 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
N-(4-ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide |
InChI |
InChI=1S/C16H21NO3/c1-5-8-15(19)17-12-9-11(4)16(20-7-3)13(10-12)14(18)6-2/h5,8-10H,6-7H2,1-4H3,(H,17,19) |
InChI Key |
ZAOPRCWUAYUQNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)NC(=O)C=CC)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
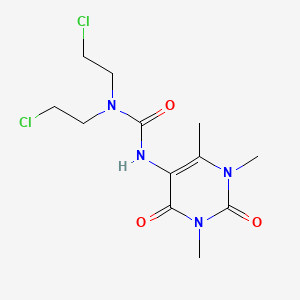
diphenylsilane](/img/structure/B14366539.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
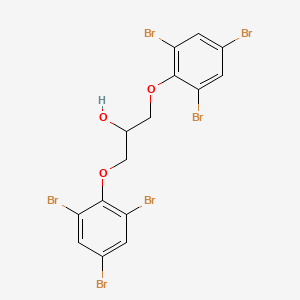
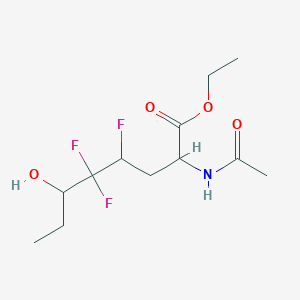
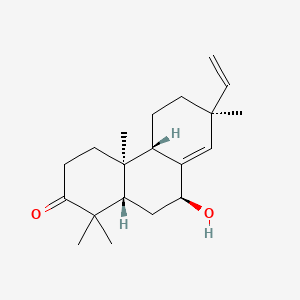

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
